molecular formula C19H23N3O2 B10878276 2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B10878276
M. Wt: 325.4 g/mol
InChI Key: IENIKNDBOWQPID-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. It is characterized by the presence of a piperazine ring, a pyridine moiety, and a methylphenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of 4-(pyridin-2-ylmethyl)piperazine. This can be achieved by reacting pyridine-2-carbaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride.

    Etherification: The intermediate is then subjected to etherification with 4-methylphenol. This step involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.

    Final Coupling: The final step involves coupling the etherified intermediate with an ethanone derivative. This can be achieved using reagents like acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone: Similar structure but with a different position of the pyridine ring.

    2-(4-Methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone: Another positional isomer with the pyridine ring at the 4-position.

    2-(4-Methylphenoxy)-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]ethanone: Contains a quinoline ring instead of pyridine.

Uniqueness

The uniqueness of 2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H23N3O2/c1-16-5-7-18(8-6-16)24-15-19(23)22-12-10-21(11-13-22)14-17-4-2-3-9-20-17/h2-9H,10-15H2,1H3

InChI Key

IENIKNDBOWQPID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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